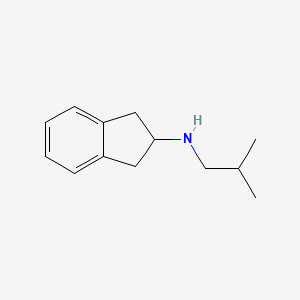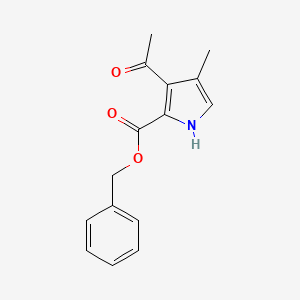
Calcium ditricosanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium ditricosanoate is a chemical compound with the molecular formula C46H90CaO4 and a molecular weight of 747.28 g/mol . It is a calcium salt of tricosanoic acid, a long-chain fatty acid. This compound is primarily used in research and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium ditricosanoate can be synthesized through the reaction of tricosanoic acid with calcium hydroxide or calcium carbonate. The reaction typically involves heating the tricosanoic acid with the calcium compound in an inert atmosphere to prevent oxidation. The reaction can be represented as follows:
2C23H47COOH+Ca(OH)2→(C23H47COO)2Ca+2H2O
Industrial Production Methods
In industrial settings, this compound is produced by a similar method but on a larger scale. The process involves the continuous addition of tricosanoic acid to a reactor containing calcium hydroxide or calcium carbonate. The mixture is heated and stirred to ensure complete reaction. The product is then purified through filtration and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium ditricosanoate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form calcium carbonate and other by-products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can undergo substitution reactions where the tricosanoate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various reagents, including halogens and acids, can facilitate substitution reactions.
Major Products Formed
Oxidation: Calcium carbonate and other oxidized derivatives.
Reduction: Reduced forms of the compound, often with shorter carbon chains.
Substitution: New compounds with different functional groups replacing the tricosanoate group.
Wissenschaftliche Forschungsanwendungen
Calcium ditricosanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: It is studied for its potential effects on biological membranes and cellular processes.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility.
Industry: It is used in the production of lubricants, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of calcium ditricosanoate involves its interaction with cellular membranes and proteins. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and ion transport. The compound’s effects are mediated through its binding to specific molecular targets, such as membrane proteins and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium stearate: Another calcium salt of a long-chain fatty acid, used as a lubricant and stabilizer.
Calcium palmitate: Similar in structure and used in similar applications.
Calcium oleate: A calcium salt of oleic acid, used in cosmetics and pharmaceuticals.
Uniqueness
Calcium ditricosanoate is unique due to its longer carbon chain compared to other calcium fatty acid salts. This gives it distinct physical and chemical properties, such as higher melting points and different solubility characteristics, making it suitable for specific industrial and research applications.
Eigenschaften
CAS-Nummer |
98978-62-2 |
|---|---|
Molekularformel |
C46H90CaO4 |
Molekulargewicht |
747.3 g/mol |
IUPAC-Name |
calcium;tricosanoate |
InChI |
InChI=1S/2C23H46O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25;/h2*2-22H2,1H3,(H,24,25);/q;;+2/p-2 |
InChI-Schlüssel |
VUNDOVHLQMWIBF-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Ca+2] |
Verwandte CAS-Nummern |
2433-96-7 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(Cyclohexylmethyl)(methyl)[(piperidin-4-yl)methyl]amine](/img/structure/B12068050.png)


![4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B12068068.png)




![(2S)-2-[(1-aminocyclopropyl)formamido]-4-methylpentanoic acid](/img/structure/B12068124.png)
![[3-(2-Methyloxetan-2-yl)phenyl]boronic acid](/img/structure/B12068126.png)


